

Application Notes and Protocols: 2-Methyl-4-propylheptane in Surrogate Fuel Mixtures

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Compound of Interest

Compound Name: 2-Methyl-4-propylheptane

Cat. No.: B14541087

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These application notes provide a comprehensive overview of the use of **2-methyl-4-propylheptane** as a representative highly-branched iso-alkane component in surrogate fuel mixtures for jet and diesel fuels. Due to a lack of direct experimental data for **2-methyl-4-propylheptane** in the public domain, this document utilizes data for a structurally similar C11 iso-alkane, 2-methyldecane, as a proxy to illustrate its potential role and performance characteristics in surrogate fuels. This approach is taken to provide a practical guide while clearly acknowledging the current data gap.

Introduction to 2-Methyl-4-propylheptane as a Surrogate Fuel Component

Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds designed to emulate the physical and chemical properties of complex real fuels like jet fuel and diesel. Highly-branched iso-alkanes are a critical component class in these surrogates as they significantly influence ignition quality and combustion chemistry. **2-Methyl-4-propylheptane** (C₁₁H₂₄) is a highly-branched alkane that can represent the iso-paraffinic fraction of conventional and alternative jet fuels. Its molecular structure is expected to impact low-temperature heat release and the formation of key radical species during combustion.

Physicochemical Properties of **2-Methyl-4-propylheptane**:

Property	Value
Molecular Formula	C11H24
Molecular Weight	156.31 g/mol [1]
IUPAC Name	2-methyl-4-propylheptane [1]
CAS Number	61868-96-0 [1]

Quantitative Data Presentation

As a proxy for a surrogate fuel containing **2-methyl-4-propylheptane**, we present data for a surrogate mixture proposed for a Gas-To-Liquid (GTL) kerosene. This surrogate includes 32% 2-methyldecane, a C11 iso-alkane, which serves to represent the combustion characteristics of highly-branched alkanes.

Table 1: Composition of a GTL Kerosene Surrogate Fuel[\[2\]](#)

Component	Chemical Class	Mole Fraction (%)
n-Decane	n-Alkane	36
2-Methyldecane	iso-Alkane	32
n-Propylcyclohexane	Cycloalkane	15
2,7-Dimethyloctane	iso-Alkane	17

Table 2: Representative Ignition Delay Times for GTL Kerosene Surrogate Fuel Components

Note: The following data for iso-dodecane (a C12 highly-branched alkane) is presented to illustrate the typical range of ignition delay times for iso-alkanes found in jet fuel surrogates, in the absence of specific data for **2-methyl-4-propylheptane** or 2-methyldecane mixtures.

Temperature (K)	Pressure (atm)	Equivalence Ratio (Φ)	Ignition Delay Time (μ s)
800	20	1.0	~1000
900	20	1.0	~400
1000	20	1.0	~150
1100	20	1.0	~60
1200	20	1.0	~30

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the combustion properties of surrogate fuels.

3.1 Protocol for Ignition Delay Time Measurement in a Shock Tube

Objective: To determine the autoignition delay time of a surrogate fuel mixture at elevated temperatures and pressures.

Apparatus: High-pressure shock tube.

Materials:

- Surrogate fuel mixture containing **2-methyl-4-propylheptane** (or a suitable proxy).
- Oxidizer (e.g., synthetic air: 21% O₂, 79% N₂).
- High-purity driver gas (e.g., helium, nitrogen).
- Diaphragms (e.g., polycarbonate).

Procedure:

- **Mixture Preparation:** Prepare the fuel/oxidizer mixture in a stainless steel mixing tank. The composition is determined by partial pressures of the components.

- Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum.
- Mixture Introduction: Introduce the prepared fuel/oxidizer mixture into the driven section to a specified initial pressure.
- Ignition: Pressurize the driver section with the driver gas until the diaphragm ruptures, generating a shock wave that propagates through the driven section.
- Data Acquisition: The incident shock wave reflects off the end wall, further compressing and heating the test gas. Pressure transducers and optical diagnostics (e.g., OH* chemiluminescence) record the pressure history and the onset of ignition.
- Ignition Delay Time Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or light emission indicating ignition.
- Data Analysis: Repeat the experiment for a range of initial temperatures, pressures, and equivalence ratios to map the ignition characteristics of the surrogate fuel.

3.2 Protocol for Laminar Flame Speed Measurement in a Constant Volume Combustion Vessel

Objective: To measure the laminar flame speed of a premixed surrogate fuel/air mixture.

Apparatus:

- Spherical or cylindrical constant volume combustion vessel.
- High-speed schlieren or shadowgraph imaging system.
- Pressure transducer.
- Ignition system (e.g., spark electrodes).

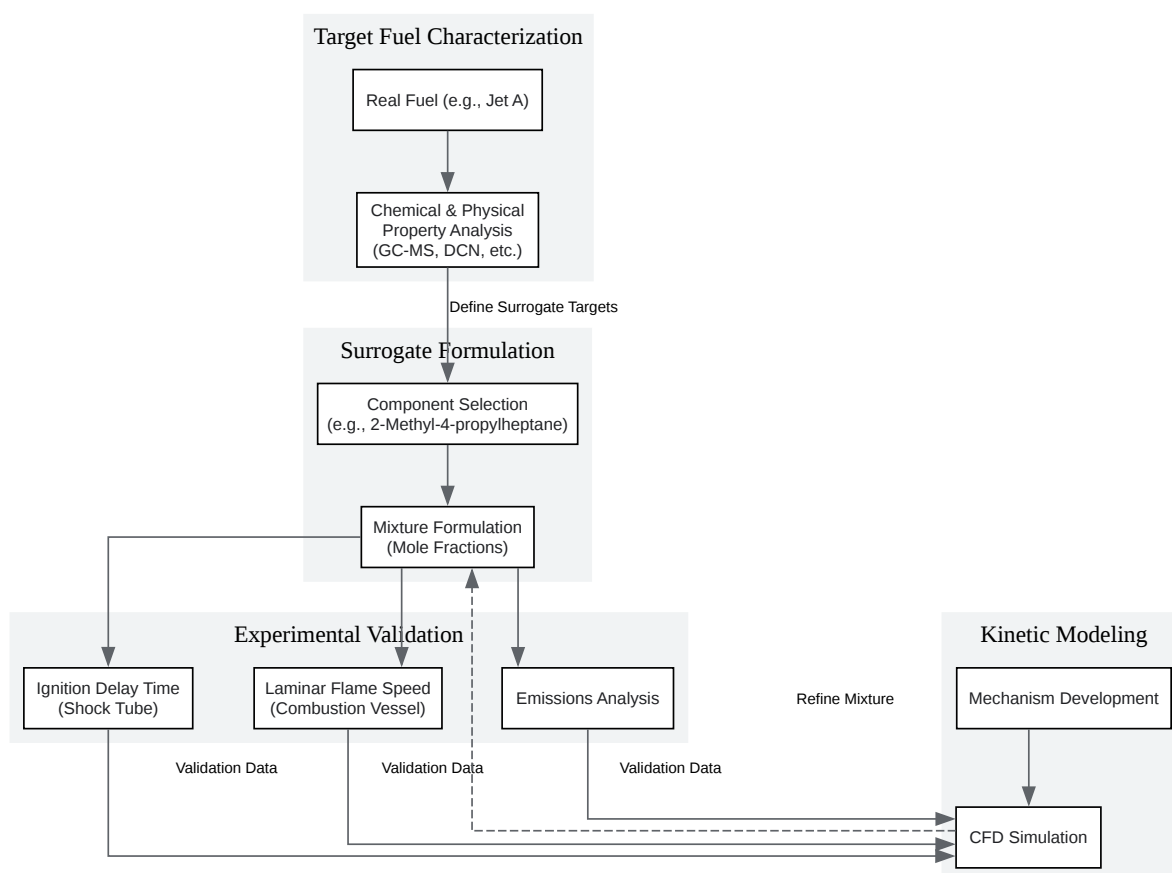
Materials:

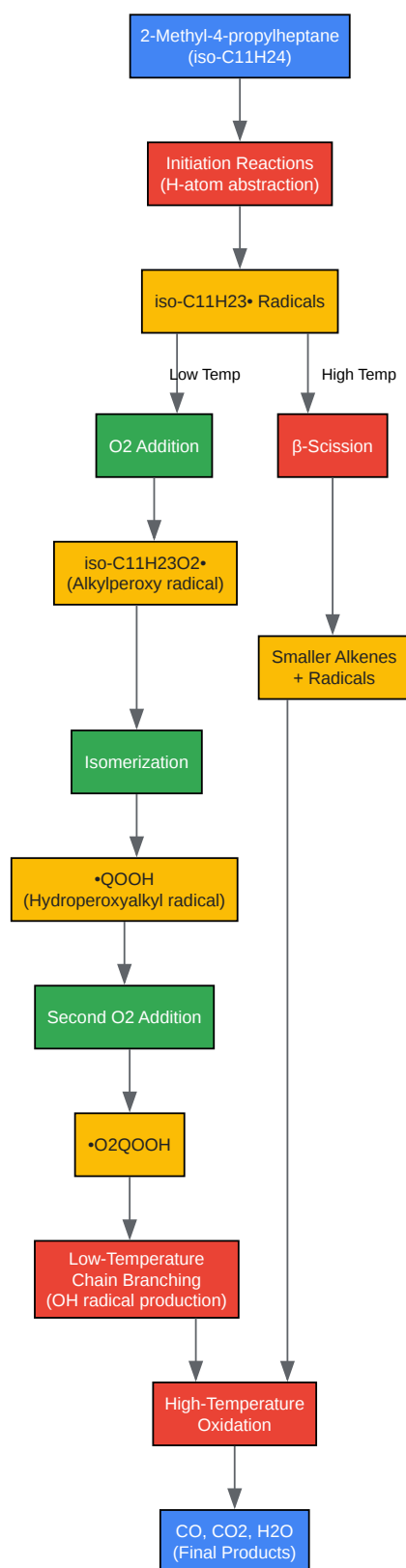
- Surrogate fuel mixture.
- Oxidizer (e.g., synthetic air).

Procedure:

- **Vessel Preparation:** Evacuate the combustion vessel to a high vacuum.
- **Mixture Preparation:** Introduce the fuel and oxidizer into the vessel to the desired partial pressures to achieve a specific equivalence ratio.
- **Ignition:** After a suitable mixing time, ignite the mixture at the center of the vessel using the spark electrodes.
- **Flame Propagation Imaging:** Record the outwardly propagating spherical flame front using the high-speed imaging system.
- **Pressure Measurement:** Record the pressure rise within the vessel using the pressure transducer.
- **Data Analysis:**
 - From the high-speed images, determine the flame radius as a function of time.
 - Calculate the stretched flame speed from the rate of change of the flame radius.
 - Extrapolate the stretched flame speed to zero stretch to obtain the unstretched laminar flame speed.
 - The pressure-time data can also be used to derive the laminar burning velocity through thermodynamic analysis.
- **Repeatability:** Conduct multiple experiments at each condition to ensure the repeatability of the results.

Visualizations





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References

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